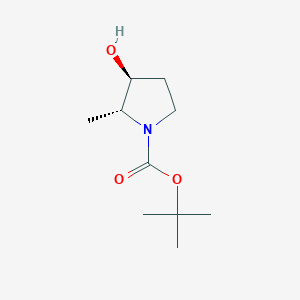

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHMCXQTIPFLRQ-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807941-04-3, 817554-87-3 | |

| Record name | rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can undergo reduction reactions, particularly at the ester group, to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include tosyl chloride (TsCl) for forming tosylates, which can then be displaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.

Reduction: LiAlH4, ether as solvent.

Substitution: TsCl, pyridine as solvent and base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Tosylates and other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The pyrrolidine ring is a common motif in many bioactive molecules, and the presence of the tert-butyl ester group can enhance the compound’s stability and bioavailability .

Industry: In the materials science industry, tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is investigated for its potential use in the development of new polymers and materials with unique properties .

Mechanism of Action

The mechanism by which tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Purity : ≥97% (HPLC) .

- Applications : A chiral building block in organic synthesis, particularly for pharmaceuticals and heterocyclic compounds .

- Safety : Hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

tert-butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : C₁₈H₂₆N₂O₄.

- Reactivity: The pyridine moiety enhances coordination chemistry applications and modifies electronic properties compared to the hydroxyl group in the target compound . Synthesis: Requires coupling reactions with pyridine derivatives, increasing synthetic complexity .

tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : C₁₉H₂₈BrN₂O₅.

- Key Differences :

tert-butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate

- CAS No.: MFCD22631745.

- Molecular Formula : C₁₅H₂₂N₄O₂.

- Key Differences: Amino-Pyridine Substituent: Introduces hydrogen-bond donor/acceptor sites, useful in supramolecular chemistry or drug design. Applications: Potential as a ligand or intermediate in bioactive molecule synthesis .

tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate

- CAS No.: 1052713-78-6.

- Molecular Formula: C₁₁H₁₈F₃NO₃.

- Key Differences :

Spiro-Pyrrolidine-Oxindole Derivatives

- Example : tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}pyrrolidine-1-carboxylate (C₃₅H₅₁N₃SiO₄).

- Key Differences :

Comparative Analysis Table

Research Findings and Implications

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates crystal packing via O–H···O interactions, as predicted by graph set analysis . In contrast, pyridine analogs leverage N–H···N bonds for supramolecular assembly .

- Pharmaceutical Relevance : Fluorinated analogs (e.g., ) exhibit enhanced blood-brain barrier penetration, while spiro derivatives show promise in oncology due to their rigid scaffolds .

- Safety Profiles : Brominated analogs (e.g., ) may pose environmental hazards, whereas the target compound’s primary risks are irritation-related .

Biological Activity

tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, with the CAS number 817554-87-3, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- IUPAC Name : tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

- Purity : 97% .

The biological activity of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is primarily attributed to its interaction with various biological targets. It has been shown to exhibit properties that may influence neuroprotective pathways and modulate neurotransmitter levels.

- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and neuroinflammation. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to amyloid-beta peptide exposure, which is crucial in Alzheimer's disease pathology .

- Cell Viability : In vitro studies have demonstrated that tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate can enhance cell viability in astrocytes exposed to amyloid-beta. For instance, when astrocytes were treated with amyloid-beta alongside this compound, a significant improvement in cell viability was observed compared to controls .

Pharmacological Studies

Several pharmacological studies have explored the efficacy of this compound:

- In Vitro Studies : The compound has shown moderate protective effects against oxidative stress-induced cell death in astrocytes. Cell viability assays indicated that treatment with tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate significantly mitigated the cytotoxic effects of amyloid-beta .

- In Vivo Studies : Animal models treated with this compound demonstrated a reduction in behavioral deficits associated with scopolamine-induced cognitive impairment. However, the results indicated that while there was some protective effect, it was not as pronounced as that observed with established treatments like galantamine .

Case Studies

Safety Profile

The safety profile of tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate indicates potential irritant properties. Risk and safety statements include:

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for yield and stereochemical control?

- Answer : The synthesis often involves stereoselective hydroxylation and protection strategies. For example, tert-butyl carbamate derivatives can be synthesized via nucleophilic substitution or Mitsunobu reactions to establish stereochemistry. Key steps include:

- Use of chiral auxiliaries or catalysts to control the (2R,3S) configuration.

- Column chromatography (e.g., silica gel with ethanol/chloroform mixtures) for purification, achieving >95% purity .

- Optimization of reaction temperature (e.g., 0–20°C for sulfonylation) and catalysts like DMAP or triethylamine to minimize epimerization .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry by analyzing coupling constants (e.g., J values for vicinal protons) and diastereotopic splitting patterns. For instance, hydroxy and methyl groups in the pyrrolidine ring show distinct chemical shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (e.g., observed [M+H]+ peaks matching theoretical values within 1 ppm error) .

- Polarimetry : Measures specific rotation ([α]D) to verify enantiomeric excess, with values like −55.0 (c 0.20, CHCl3) reported for related derivatives .

Q. How can the tert-butyloxycarbonyl (Boc) protecting group be selectively removed under specific reaction conditions?

- Answer : The Boc group is typically cleaved using:

- Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C preserves acid-sensitive functional groups.

- Thermal methods : Heating in HCl/dioxane (4 M, 60°C) for 2–4 hours, followed by neutralization with NaHCO3 .

- Selectivity : Avoids interference with ester or hydroxyl groups in the molecule .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data when determining the absolute configuration of this compound?

- Answer :

- SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging intensity data and Flack parameters to confirm absolute configuration. For ambiguous cases, complementary methods like electronic circular dichroism (ECD) or vibrational spectroscopy may resolve discrepancies .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning, using HKLF5 format for integration .

Q. How do hydrogen bonding patterns influence the crystal packing and physicochemical properties of this pyrrolidine derivative?

- Answer :

- Graph Set Analysis : Hydrogen bonds (e.g., O–H⋯O or N–H⋯O) form motifs like R22(8) or C(6) chains, stabilizing specific crystal polymorphs. For example, intramolecular H-bonds between hydroxy and carbonyl groups reduce solubility in apolar solvents .

- Thermal Stability : Stronger H-bond networks correlate with higher melting points (e.g., >150°C for densely packed crystals) .

Q. What methodologies are employed to analyze and reconcile discrepancies in stereochemical outcomes across different synthetic protocols?

- Answer :

- Chiral Stationary Phase HPLC : Compare retention times with authentic standards to identify epimeric byproducts.

- Mechanistic Studies : Probe reaction pathways using deuterium labeling (e.g., D2O quenching to track protonation sites) or computational modeling (DFT for transition-state analysis). For example, competing SN1/SN2 mechanisms in sulfonate intermediates may explain stereochemical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.